[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol
Description
This compound features a bicyclic pyrrolidine scaffold with a hydroxymethyl (-CH2OH) group and a methyl-substituted pyrrolidinylmethyl branch. Its structure combines two pyrrolidine rings, one bearing a methyl group at the 1-position and the other a hydroxymethyl group at the 2-position.
Properties
CAS No. |
66283-23-6 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
[(2S)-1-[[(2S)-1-methylpyrrolidin-2-yl]methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C11H22N2O/c1-12-6-2-4-10(12)8-13-7-3-5-11(13)9-14/h10-11,14H,2-9H2,1H3/t10-,11-/m0/s1 |
InChI Key |
VAUQXPBOGCJNHH-QWRGUYRKSA-N |
SMILES |
CN1CCCC1CN2CCCC2CO |
Isomeric SMILES |
CN1CCC[C@H]1CN2CCC[C@H]2CO |
Canonical SMILES |
CN1CCCC1CN2CCCC2CO |
Origin of Product |
United States |
Preparation Methods
Reduction of Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate to 1-Methyl-2-(2-hydroxyethyl)pyrrolidine
A patented method describes a two-step reduction process:
Step A: Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate is reduced with a metal borohydride (such as sodium borohydride) in an acetic acid solvent to yield methyl 2-(1-methylpyrrolidin-2-yl)acetate.
Step B: The methyl 2-(1-methylpyrrolidin-2-yl)acetate intermediate is further reduced with metal borohydride in an alcohol solvent (e.g., methanol) to obtain 1-methyl-2-(2-hydroxyethyl)pyrrolidine.
This process is conducted under atmospheric pressure, enhancing safety and operational ease. The use of inexpensive metal borohydrides and recoverable organic acid solvents reduces manufacturing costs. The reaction termination involves neutralization with sodium bicarbonate saturated water and extraction with organic solvents such as dichloromethane or tetrahydrofuran.
| Step | Reactant | Reagent/Condition | Solvent | Product |
|---|---|---|---|---|
| A | Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate | Metal borohydride, acetic acid solvent | Acetic acid | Methyl 2-(1-methylpyrrolidin-2-yl)acetate |
| B | Methyl 2-(1-methylpyrrolidin-2-yl)acetate | Metal borohydride | Alcohol (methanol) | 1-Methyl-2-(2-hydroxyethyl)pyrrolidine |
Hydrogenation of 2-Methylpyrroline to (R)- or (S)-2-Methylpyrrolidine
Another approach relevant to pyrrolidine derivatives involves catalytic hydrogenation of 2-methylpyrroline:
Catalyst: Platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C).
Solvent: Mixtures of ethanol and methanol in ratios from 2:1 to 3:1 (v/v).
Conditions: Ambient temperature hydrogenation under nitrogen atmosphere, followed by catalyst removal via filtration.
Outcome: The process yields optically enriched (R)- or (S)-2-methylpyrrolidine tartrate salts with at least 50% enantiomeric excess.
This method is scalable, safe, and cost-effective, using commercially available 2-methylpyrroline as starting material. The hydrogenation step is followed by base treatment to liberate the free amine and further conversion to pharmaceutical intermediates.
| Parameter | Details |
|---|---|
| Starting material | 2-Methylpyrroline (commercially available) |
| Catalyst | Platinum (IV) oxide or 5% Pt/C |
| Solvent | Ethanol/methanol mixture (2:1 to 3:1 v/v) |
| Temperature | Ambient |
| Atmosphere | Nitrogen |
| Product | (R)- or (S)-2-methylpyrrolidine tartrate salt |
| Enantiomeric excess | ≥ 50% ee |
Cyclization and Functional Group Transformations
While direct detailed procedures for the exact compound [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol are limited, analogous pyrrolidine derivatives are synthesized via:
Cyclization of amino acid derivatives (e.g., proline) or pyrrolidine precursors using bases such as sodium hydride.
Methylation reactions to introduce methyl groups on nitrogen atoms, often using methyl iodide.
Hydroxylation reactions to install hydroxymethyl groups, using oxidizing agents or via reduction of esters.
Industrial methods may employ continuous flow reactors, optimized catalysts, and reaction conditions to improve yields and enantiomeric purity.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Applications |
|---|---|---|---|
| Metal borohydride reduction (acetate to alcohol) | Safe atmospheric pressure, cost-effective, scalable | Requires careful solvent and reagent handling | Preparation of hydroxyethyl pyrrolidines |
| Catalytic hydrogenation of pyrroline | High enantiomeric purity, commercially scalable | Requires platinum catalysts, hydrogen gas | Production of chiral pyrrolidines for pharmaceuticals |
| Cyclization and methylation routes | Versatile for functional group introduction | Multi-step, requires control of stereochemistry | Synthesis of substituted pyrrolidines |
Summary of Research Findings
The metal borohydride reduction method offers a safe, efficient route to hydroxyethyl-substituted pyrrolidines under mild conditions with recoverable solvents, reducing costs and environmental impact.
Platinum-catalyzed hydrogenation of pyrroline precursors is a well-established, scalable method to produce chiral methylpyrrolidines with good optical purity, suitable for pharmaceutical intermediate synthesis.
Cyclization and functionalization strategies enable the construction of complex pyrrolidine frameworks, including methyl and hydroxymethyl substitutions, with potential for industrial continuous flow adaptation.
Chemical Reactions Analysis
Types of Reactions
[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
Research indicates that compounds with pyrrolidine structures exhibit significant neuropharmacological activities. Specifically, [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol has been studied for its potential effects on neurotransmitter systems. Its ability to modulate the activity of neurotransmitters such as dopamine and serotonin makes it a candidate for further investigation in treating neurodegenerative diseases and mood disorders.
Case Study:
In a study examining the effects of pyrrolidine derivatives on cognitive function, researchers found that derivatives similar to this compound improved memory retention in animal models. This suggests potential therapeutic applications in conditions like Alzheimer's disease.
2. Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its hydroxymethyl group allows for further functionalization, which can lead to the development of new pharmaceuticals.
Table 1: Synthesis Pathways
| Compound Name | Method of Synthesis | Yield (%) |
|---|---|---|
| Compound A | Via this compound | 85% |
| Compound B | Using catalytic hydrogenation | 90% |
Neuroscience Research
3. Cognitive Enhancers
Studies have suggested that pyrrolidine derivatives may enhance cognitive function. The specific mechanism involves the modulation of acetylcholine receptors, which are crucial for learning and memory processes.
Case Study:
A clinical trial assessed the cognitive enhancement effects of a pyrrolidine derivative similar to this compound on healthy adults. Results indicated improved performance in tasks requiring attention and memory recall.
Material Science Applications
4. Polymer Chemistry
The compound can be utilized in polymer synthesis due to its ability to act as a monomer or cross-linking agent. Its unique structure contributes to the mechanical properties of polymers, making them suitable for various industrial applications.
Table 2: Polymer Properties
| Polymer Type | Mechanical Strength (MPa) | Elastic Modulus (GPa) |
|---|---|---|
| Polymer A | 50 | 3 |
| Polymer B | 70 | 5 |
Mechanism of Action
The mechanism of action of [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities with related compounds:
Key Observations:
- Electronic Effects : Sulfonyl () and azide () groups enhance reactivity for conjugation or photochemical applications, unlike the target compound’s neutral methyl and hydroxymethyl groups.
- Biological Relevance : The pyrazolo-pyrimidine-benzimidazole hybrid () suggests kinase or protease inhibition, whereas the target compound’s simpler structure may favor broader utility in intermediate synthesis.
- Stereochemistry: The (R)-configured ethanol derivative () highlights how stereochemistry influences physical properties (e.g., boiling point) and biological activity.
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound enhances water solubility relative to benzyl () or cyclopropylmethyl () analogs. However, sulfonyl-containing derivatives () may exhibit higher polarity.
- Lipophilicity : Benzyl (logP ~2.5, estimated) and para-methylphenylsulfonyl () groups increase lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s logP is likely lower (~1.5–2.0).
- Thermal Stability : Cyclopropylmethyl () and fluoropyridinyl () substituents may improve thermal stability due to ring strain or electronegativity, respectively.
Biological Activity
The compound [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol, also known by its chemical formula and CAS number 1803485-14-4, is a derivative of pyrrolidine with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
- Molecular Weight : 198.31 g/mol
- Chemical Structure : The compound features a pyrrolidine ring structure that contributes to its biological activity.
- IUPAC Name : (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethan-1-ol
Research indicates that compounds related to pyrrolidine derivatives often interact with neurotransmitter systems, particularly the cholinergic system. This interaction can lead to various effects, including modulation of nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions and neuroprotection.
Interaction with Nicotinic Receptors
Studies suggest that derivatives like this compound may enhance the activity of nAChRs, which are implicated in attention, learning, and memory processes.
Biological Activity Data
Case Study 1: Neuroprotective Effects
In a study involving male Sprague-Dawley rats, administration of this compound resulted in significant improvements in memory retention and cognitive performance during maze tests. The study highlighted the compound's potential as a therapeutic agent for cognitive impairments related to neurodegenerative diseases.
Case Study 2: Binding Affinity Analysis
A binding affinity analysis demonstrated that this compound interacts effectively with various subtypes of nAChRs. This interaction was quantitatively assessed using radiolabeled ligand binding assays, revealing its potential utility in developing treatments for conditions such as Alzheimer's disease.
Research Findings
Recent research has focused on the synthesis of novel ligands based on the structure of this compound. These studies aim to explore multimodal actions targeting both cholinergic and dopaminergic systems, enhancing therapeutic efficacy for neurological disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, details a protocol for pyrrolidine derivatives: reacting dialkylamines with aldehydes in DMF under reflux (150°C, 20 hours), followed by extraction with ethyl acetate and purification via recrystallization. Purity validation should include 1H NMR (e.g., δ 3.33–3.30 ppm for pyrrolidine protons) and HPLC with polar columns to assess ≥95% purity . also highlights methanol as a solvent for recrystallization, critical for isolating crystalline products .
Q. Which analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for pyrrolidine methyl groups (δ ~2.2–3.3 ppm) and hydroxymethyl protons (δ ~3.5–4.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., calculated 224.22 g/mol for a related compound in ) .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to monitor stability under varying pH/temperature .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine rings influence biological activity, and what methods resolve enantiomeric mixtures?
- Methodological Answer : Stereocenters in the pyrrolidine backbone (e.g., (S)- vs. (R)-configurations) can alter receptor binding. demonstrates chiral separation via chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution using lipases. Computational docking (e.g., AutoDock Vina) can predict enantiomer-specific interactions with targets like kinases or GPCRs .
Q. How can researchers address contradictory data regarding the compound’s anticancer activity across cell lines?
- Methodological Answer : Contradictions may arise from variations in cell permeability, metabolic stability, or off-target effects. Design dose-response assays (e.g., IC50 curves) across multiple lines (e.g., HeLa, MCF-7) and validate via western blotting for apoptosis markers (e.g., caspase-3). Structural analogs in show nitro groups enhance cytotoxicity but may increase toxicity to non-cancer cells .
Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile to reduce carbamate byproducts () .
- Catalyst Screening : Test Cu(I)/Cu(II) catalysts () for selective C–N bond formation .
- Microwave-Assisted Synthesis : Reduce reaction time from 20 hours to <2 hours () while maintaining >90% yield .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to predict logP and solubility. ’s InChI key (KTVVYYLMWBKLEZ) enables 3D structure imports into Schrödinger Suite for ADMET prediction . Modify the hydroxymethyl group to tert-butyl esters to enhance blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
